2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a piperazine ring substituted with a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and the subsequent introduction of the cyclopropyl, methyl, and piperazine groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(Piperazin-1-yl)pyrimidine: This compound lacks the cyclopropyl and methyl groups, making it less complex.
4-(4-Methylpiperazin-1-yl)-2-phenylpyrimidine: This compound has a phenyl group instead of a 2-methylphenyl group, which may affect its biological activity.
Properties
Molecular Formula |
C19H24N4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H24N4/c1-14-5-3-4-6-17(14)22-9-11-23(12-10-22)18-13-15(2)20-19(21-18)16-7-8-16/h3-6,13,16H,7-12H2,1-2H3 |
InChI Key |
YSXLSZJXFUEDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC(=C3)C)C4CC4 |
Origin of Product |
United States |
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